molecular formula C14H15N3O3 B2604211 (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide CAS No. 1798431-80-7

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2604211
CAS No.: 1798431-80-7
M. Wt: 273.292
InChI Key: HFUMRDSVQSEYCP-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide is a synthetic organic compound that features a furan ring, a tetrahydrofuran ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the furan and pyrazole rings: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acrylamide moiety: This can be done through the reaction of an acrylate ester with an amine, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Materials Science: In the design of novel polymers and materials with specific properties.

    Biology: As a probe for studying biological processes and interactions.

    Industry: In the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide: can be compared with other compounds containing furan, pyrazole, and acrylamide moieties.

    Furan derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Pyrazole derivatives: Compounds such as 1H-pyrazole-4-carboxamide and 1H-pyrazole-3-carboxylic acid.

    Acrylamide derivatives: Compounds like N,N-dimethylacrylamide and N-isopropylacrylamide.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.

Biological Activity

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a tetrahydrofuran moiety, and a pyrazole structure. Its molecular formula is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, with a molecular weight of 290.36 g/mol. The structural representation is as follows:

 E 3 furan 2 yl N 1 tetrahydrofuran 3 yl 1H pyrazol 4 yl acrylamide\text{ E 3 furan 2 yl N 1 tetrahydrofuran 3 yl 1H pyrazol 4 yl acrylamide}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that such compounds could inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

2. Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored, particularly its potential as a positive allosteric modulator. Research on related compounds has shown anxiolytic-like effects in animal models, implicating nAChRs in the modulation of anxiety behaviors. For example, studies have indicated that furan derivatives can enhance the activity of α7 nAChRs, leading to anxiolytic effects observed at specific dosages .

3. Antimicrobial Properties

The antimicrobial potential of compounds containing furan and pyrazole rings has also been documented. In vitro assays have shown that these compounds can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, similar derivatives have demonstrated zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Receptor Modulation : The compound may act as a modulator of nAChRs, enhancing neurotransmitter release and promoting neuroprotective effects.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic factors.

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyFindings
Study on furan derivatives Demonstrated anxiolytic-like activity at specific dosages in mice models through α7 nAChR modulation.
Antimicrobial study Showed significant inhibition zones against E. coli and S. aureus, indicating potential for therapeutic use in infections.
Anticancer researchReported inhibition of tumor growth in xenograft models with similar furan-pyrazole structures, suggesting effectiveness in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a three-step protocol: (1) Preparation of the pyrazole-4-amine scaffold through cyclocondensation of hydrazine derivatives with tetrahydrofuran-3-carbaldehyde. (2) Acrylation using (E)-3-(furan-2-yl)acryloyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT). (3) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization includes controlling stoichiometry (1:1.2 acryloyl chloride:amine) and reaction time (2–4 hr) to minimize side products like diacylated amines. Scalable protocols using automated platforms for parallel synthesis (e.g., 96-well plate reactors) have demonstrated success rates >90% .

Q. How should researchers characterize the purity and structural integrity of this acrylamide derivative?

  • Methodological Answer : Use a combination of:

  • HPLC/UV-Vis : Monitor purity with a C18 column (acetonitrile/water mobile phase, λ = 254 nm).
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., trans-configuration: δ 6.2–7.1 ppm for acrylamide protons, J = 15–16 Hz). 13C^13C-NMR can verify furan and tetrahydrofuran ring connectivity.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+: calc. 315.12).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., compare with analogous pyrazole-acrylamide structures ).

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Begin with:

  • In vitro kinase inhibition assays : Screen against kinase panels (e.g., KCNQ2 potassium channels, as structurally related acrylamides show activity ).
  • Cytotoxicity profiling : Use MTT assays on HEK293 or HeLa cells (IC50_{50} determination at 24–48 hr).
  • Solubility and stability tests : Measure kinetic solubility in PBS/DMSO and stability in simulated physiological conditions (pH 7.4, 37°C) via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this acrylamide against specific molecular targets?

  • Methodological Answer :

  • Core modifications : Replace the tetrahydrofuran-3-yl group with other heterocycles (e.g., pyridinyl, morpholinyl) to assess steric/electronic effects on binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) to the furan ring to modulate electron density and H-bonding capacity.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) and validate with mutagenesis studies .

Q. What advanced spectroscopic techniques are critical for resolving conflicting data on the compound’s conformational stability?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Detect rotational barriers in the acrylamide bond (e.g., coalescence temperature experiments in DMSO-d6_6).
  • Circular Dichroism (CD) : Analyze chiral centers in the tetrahydrofuran ring for enantiomeric excess.
  • Solid-state NMR : Investigate polymorphic forms and crystallinity under varying storage conditions .

Q. How can researchers address discrepancies in toxicity profiles observed across different in vitro models?

  • Methodological Answer :

  • Mechanistic toxicology : Use transcriptomics (RNA-seq) to identify pathways affected (e.g., oxidative stress, neurofilament modification ).
  • Species-specific assays : Compare human (e.g., HepG2) and rodent (e.g., Rat2) cell lines to assess metabolic activation differences.
  • Reactive metabolite screening : Incubate the compound with liver microsomes (human/rat) and trap electrophilic intermediates using glutathione (GSH) adduct analysis via LC-MS/MS .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(4-3-13-2-1-6-20-13)16-11-8-15-17(9-11)12-5-7-19-10-12/h1-4,6,8-9,12H,5,7,10H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMRDSVQSEYCP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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